Astrasieversianin XV
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Overview
Description
Astrasieversianin XV is a triterpenoid glycoside derived from the roots of Astragalus sieversianus . It belongs to the cycloartane-type saponins, which are known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, including antioxidant, cytotoxic, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Astrasieversianin XV is typically isolated from the roots of Astragalus sieversianus through a series of extraction and purification processes. The roots are first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the general approach involves large-scale extraction from plant material. Advances in biotechnological methods, such as plant cell culture and genetic engineering, may offer future avenues for more efficient production.
Chemical Reactions Analysis
Types of Reactions: Astrasieversianin XV undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce new glycoside derivatives .
Scientific Research Applications
Mechanism of Action
Astrasieversianin XV exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Cytotoxic Activity: Induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Immunomodulatory Effects: Enhances immune response by stimulating the production of cytokines and other immune mediators.
Comparison with Similar Compounds
Astrasieversianin XV is unique among cycloartane-type saponins due to its specific glycosidic structure. Similar compounds include:
Astrasieversianin IX: Another triterpenoid glycoside from Astragalus sieversianus with similar biological activities.
Cyclosieversioside A: A related compound with comparable pharmacological properties.
Soyasaponin I: A saponin with similar cytotoxic effects but different structural features.
These compounds share common structural motifs but differ in their specific glycosidic linkages and functional groups, which contribute to their unique biological activities.
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H76O17/c1-20-28(50)31(53)33(55)38(59-20)62-34-30(52)23(49)18-58-39(34)61-26-10-12-46-19-45(46)14-13-42(6)35(44(8)11-9-27(63-44)41(4,5)56)21(47)16-43(42,7)25(45)15-24(36(46)40(26,2)3)60-37-32(54)29(51)22(48)17-57-37/h20-39,47-56H,9-19H2,1-8H3/t20-,21+,22+,23+,24+,25?,26?,27-,28-,29-,30-,31+,32+,33+,34+,35-,36?,37-,38-,39-,42+,43-,44+,45?,46+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSZHSKJNNXOTD-WIIISCGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)OC8C(C(C(CO8)O)O)O)C)O)C9(CCC(O9)C(C)(C)O)C)C)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC3CC[C@]45CC46CC[C@@]7([C@H]([C@@H](C[C@]7(C6C[C@H](C5C3(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O)[C@]9(CC[C@H](O9)C(C)(C)O)C)C)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H76O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
901.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101843-83-8 |
Source
|
Record name | Astrasieversianin XV | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101843838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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